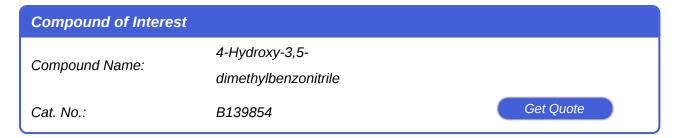


Comparative Antiviral Efficacy of Compounds Derived from 4-Hydroxy-3,5-dimethylbenzonitrile

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A comprehensive guide for researchers and drug development professionals on the antiviral properties, particularly against HIV-1, of novel compounds synthesized from the **4-hydroxy-3,5-dimethylbenzonitrile** scaffold.

This guide provides a comparative analysis of the antiviral efficacy of various chemical compounds derived from **4-hydroxy-3,5-dimethylbenzonitrile**. This foundational chemical structure has proven to be a valuable starting point for the development of potent antiviral agents, most notably Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type **1** (HIV-1). The data presented herein is intended to inform researchers, scientists, and drug development professionals on the structure-activity relationships and comparative potencies of these derivatives.

Anti-HIV-1 Activity of Diarylpyrimidine (DAPY) Derivatives

A significant class of compounds synthesized from **4-hydroxy-3,5-dimethylbenzonitrile** are the diarylpyrimidines (DAPYs). These molecules have demonstrated remarkable potency against both wild-type and drug-resistant strains of HIV-1. The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of selected DAPY derivatives.



Compound ID	Modificatio n	Target Strain	EC ₅₀ (μM)	CC ₅₀ (µМ)	Selectivity Index (SI)
Derivative A	5-substituted pyrimidine	HIV-1 (Wild- Type, IIIB)	0.0078	> 25	> 3205
HIV-1 (K103N mutant)	0.015	> 25	> 1667		
HIV-1 (E138K mutant)	0.012	> 25	> 2083		
Derivative B	Thiophene[3, 2- d]pyrimidine scaffold	HIV-1 (Wild- Type)	0.00602 - 0.0239	Not Reported	Not Reported
with sulfonamide linker	HIV-1 (L100I, K103N, Y181C, Y188L, E138K mutants)				
Derivative C	1-(4- aminobenzyl) triazine	HIV-1	0.068	47	691
Reference Drugs					
Nevirapine (NVP)	NNRTI	HIV-1 (Wild- Type)	Not Reported	Not Reported	Not Reported
Efavirenz (EFV)	NNRTI	HIV-1 (Wild- Type)	Not Reported	Not Reported	Not Reported
Etravirine (ETR)	DAPY NNRTI	HIV-1 (Wild- Type)	Not Reported	Not Reported	Not Reported



EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀, a measure of the compound's therapeutic window.

Experimental Protocols Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol outlines the methodology used to determine the anti-HIV-1 activity of the test compounds.[1][2]

- Cell Preparation: Human T-cell line MT-4 is cultured and maintained in appropriate cell culture medium.
- Viral Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a specific multiplicity of infection (MOI).
- Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds. Control wells with virus-infected but untreated cells and mock-infected cells are included.
- Incubation: The treated and control cells are incubated for a period of 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.
- Quantification of Viral Replication: The extent of viral replication is determined by measuring
 the viability of the host cells. The cytopathic effect of HIV-1 leads to cell death, so a reduction
 in cell viability corresponds to viral replication. Cell viability is typically assessed using the
 MTT assay (described below).
- Data Analysis: The percentage of cell protection is calculated for each compound concentration, and the EC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of the test compounds.[3][4][5][6]

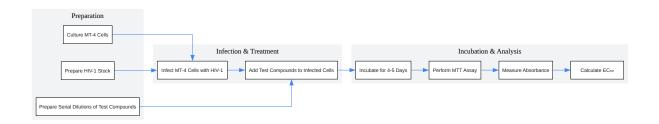


- Cell Seeding: MT-4 cells are seeded into a 96-well plate at a predetermined density.
- Compound Exposure: The cells are exposed to serial dilutions of the test compounds for the same duration as the antiviral assay.
- MTT Addition: After the incubation period, MTT solution is added to each well.
- Formazan Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. The plate is incubated for a few hours to allow for this conversion.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the CC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of the antiviral and cytotoxicity assays, as well as a simplified representation of the HIV-1 reverse transcription process targeted by the NNRTI derivatives.



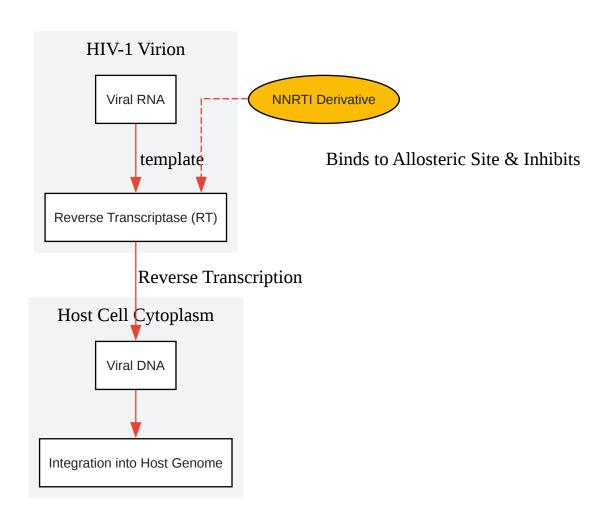


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Caption: Workflow for determining the anti-HIV-1 efficacy of test compounds.







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